molecular formula C15H21N3O4S B5699350 N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide

N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide

Cat. No. B5699350
M. Wt: 339.4 g/mol
InChI Key: YTSCVULCCGBGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide, also known as CHAPS, is a zwitterionic detergent that is widely used in biochemical research. It is a versatile reagent that is used for a variety of purposes, including protein solubilization, membrane protein extraction, and protein purification. CHAPS is a mild detergent that is effective at solubilizing proteins without denaturing them, making it an ideal reagent for use in many different types of experiments.

Mechanism of Action

N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is a zwitterionic detergent, meaning that it has both a positively charged and a negatively charged group. This dual nature allows it to interact with both hydrophobic and hydrophilic regions of proteins, making it an effective solubilizing agent. N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is able to solubilize proteins by disrupting hydrophobic interactions between the protein and the lipid bilayer, allowing the protein to be released into solution.
Biochemical and Physiological Effects
N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide has been shown to have minimal effects on protein structure and function. It is a mild detergent that is able to solubilize proteins without denaturing them, making it an ideal reagent for use in many different types of experiments. N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide has also been shown to have minimal effects on cell viability, making it a safe reagent to use in cell-based assays.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide in lab experiments are numerous. It is an effective solubilizing agent that is able to solubilize membrane proteins without denaturing them. It is also a mild detergent that has minimal effects on protein structure and function, making it an ideal reagent for use in many different types of experiments. The limitations of using N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide are few. One potential limitation is that it may interfere with certain types of assays, such as enzyme assays, due to its ability to interact with proteins. However, this can be overcome by using alternative reagents or adjusting experimental conditions.

Future Directions

There are many future directions for research involving N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide. One area of interest is the development of new detergents that are even more effective at solubilizing membrane proteins. Another area of interest is the use of N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide in the study of protein-protein interactions. N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide has been shown to be effective at solubilizing multiprotein complexes, making it an ideal reagent for use in studies of protein-protein interactions. Finally, the use of N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide in drug discovery is an area of active research. N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide has been shown to be effective at solubilizing membrane proteins that are targets for drug development, making it an important reagent for use in drug discovery.

Synthesis Methods

N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is synthesized by reacting N-(4-aminophenyl)sulfonamide with cyclohexyl isocyanate and acetic anhydride. The reaction produces a white crystalline powder that is soluble in water. The synthesis of N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is relatively simple and can be carried out on a large scale, making it an affordable reagent for use in research.

Scientific Research Applications

N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is widely used in scientific research for protein solubilization and purification. It is particularly useful in the extraction of membrane proteins, which are notoriously difficult to solubilize due to their hydrophobic nature. N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide is able to solubilize membrane proteins without denaturing them, making it an ideal reagent for use in membrane protein research.

properties

IUPAC Name

N-[4-(cyclohexylcarbamoylamino)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)18-23(21,22)14-9-7-13(8-10-14)17-15(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSCVULCCGBGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[(cyclohexylcarbamoyl)amino]phenyl}sulfonyl)acetamide

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